molecular formula C52H93N15O16 B049211 H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH CAS No. 120180-27-0

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Cat. No. B049211
M. Wt: 1184.4 g/mol
InChI Key: BLHKMHHYUVMXTC-YVRCIVIWSA-N
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Description

“H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” is a synthetic peptide . It contains 175 bonds in total, including 82 non-H bonds, 14 multiple bonds, 42 rotatable bonds, 14 double bonds, 3 carboxylic acids (aliphatic), 1 primary amide (aliphatic), 9 secondary amides (aliphatic), 1 guanidine derivative, 4 primary amines (aliphatic), and 3 hydroxyl groups . Its molecular formula is C52H93N15O16, and its molecular weight is 1184.4 g/mol.


Synthesis Analysis

The synthesis of peptides like “H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” often involves automated sequential Edman degradation . This process allows for the sequencing of peptides and the determination of their primary structure .


Molecular Structure Analysis

The molecular structure of this peptide is determined by the sequence of its amino acids and the bonds between them . The peptide contains a variety of functional groups, including carboxylic acids, primary and secondary amides, a guanidine derivative, primary amines, and hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involving this peptide are likely to be influenced by its amino acid composition and structure . For example, the presence of carboxylic acids, amides, and amines could facilitate reactions involving these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide are determined by its molecular structure and amino acid composition . For example, its isoelectric point, net charge, and hydrophobicity can be calculated based on the properties of its constituent amino acids .

Scientific Research Applications

  • Porcine Adenylate Kinase Structure : This peptide sequence is recognized as the primary structure of porcine adenylate kinase, as described in the research titled "The amino-acid sequence of sarcine adenylate kinase from skeletal muscle" by Heil et al. (1974) in the European Journal of Biochemistry (Heil et al., 1974).

  • Phosphorylation Studies : The sequence has been used in the context of phosphorylation research. For example, a study on the phosphorylation of src-phosphopeptides by casein kinases-1 and -2, titled "Phosphorylation of src-phosphopeptides by casein kinases-1 and -2: favourable effect of phosphotyrosine," by Perich et al. (1990) in Biochemical and Biophysical Research Communications, demonstrates the relevance of similar peptide sequences in this field (Perich et al., 1990).

  • Growth Hormone-Releasing Factor Studies : This peptide sequence is also found in the context of growth hormone-releasing factors, as indicated in several studies. Notably, the research "Sequence analysis of a growth hormone releasing factor from a human pancreatic islet tumor" by Spiess et al. (1982) in Biochemistry discusses the potency of a similar peptide in stimulating growth hormone secretion (Spiess et al., 1982).

  • Corticotropin-Releasing Factor Research : In studies related to corticotropin-releasing factors, this peptide sequence or closely related variants have been identified. For instance, the study "Primary structure of corticotropin-releasing factor from ovine hypothalamus" by Spiess et al. (1981) in the Proceedings of the National Academy of Sciences of the United States of America reveals insights into the structure and function of corticotropin-releasing factors (Spiess et al., 1981).

  • Histone-like Protein Research : The peptide sequence is also relevant in the study of histone-like proteins. Delange et al. (1981) in their work "A histone-like protein (HTa) from Thermoplasma acidophilum. II. Complete amino acid sequence" published in The Journal of Biological Chemistry, discuss a histone-like protein that shows sequence homology with certain Escherichia coli DNA-binding proteins, indicating the sequence's relevance in protein structure and function studies (Delange et al., 1981).

Future Directions

The peptide “H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH” has been shown to possess neurite outgrowth-promoting activity at nanomolar concentrations for primary central and peripheral neurons . This suggests potential applications in the field of neuroscience and regenerative medicine .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHKMHHYUVMXTC-YVRCIVIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H93N15O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1184.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
Reactant of Route 2
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
Reactant of Route 3
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
Reactant of Route 4
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
Reactant of Route 5
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
Reactant of Route 6
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Citations

For This Compound
7
Citations
E Masaeli, PA Wieringa, M Morshed… - … , biology and medicine, 2014 - Elsevier
… hydroxyvalerate) (PHBV) functionalized with either collagen I, H-Gly-Arg-Gly-Asp-Ser-OH (GRGDS), H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR), or H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH …
Number of citations: 71 www.sciencedirect.com
P Wieringa, A Girao, M Ahmed… - Advanced Materials …, 2020 - Wiley Online Library
To recapitulate the heterogeneous complexity of tissues in the human body with synthetic mimics of the extracellular matrix (ECM), it is important to develop methods that can easily …
Number of citations: 3 onlinelibrary.wiley.com
N Goonoo, A Bhaw‐Luximon… - … Research Part B …, 2017 - Wiley Online Library
… or GRGDS peptide (H-Gly-Arg-Gly-Asp-Ser-OH) or laminin-derived neuro mimetic peptides [H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) and H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH (p20)] …
Number of citations: 78 onlinelibrary.wiley.com
T Nardo, I Carmagnola, F Ruini, S Caddeo… - Kidney Transplantation …, 2017 - Elsevier
… with collagen I and three different peptide sequence (H-Gly-Arg-Gly-Asp-Ser-OH (GRGDS), H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR), or H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH) in order …
Number of citations: 25 www.sciencedirect.com
CMAP Schuh, AM Sandoval-Castellanos… - Cell Engineering and …, 2020 - Springer
… ) (PHBV) have also been functionalized with collagen I, H-Gly-Arg-Gly-Asp-Ser-OH (GRGDS), H-Try-Ile-Gly-Ser-Arg-NH2 (YIGSR), or H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH (p20) …
Number of citations: 7 link.springer.com
Z Mohammadalizadeh, E Bahremandi-Toloue… - Reactive and Functional …, 2022 - Elsevier
… They used collagen I, GRGDS, YIGSR or H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH (p20), as neuromimetic peptides to simulate the needed ECM for nerve regeneration. The …
Number of citations: 42 www.sciencedirect.com
S Dhania, M Bernela, R Rani, M Parsad… - International Journal of …, 2022 - Elsevier
Our body is built to heal from inside out naturally but wide-ranging medical conditions necessitate the need for artificial assistance, and therefore, something that can assist the body to …
Number of citations: 22 www.sciencedirect.com

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